molecular formula C20H14O3 B14349079 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one CAS No. 91311-58-9

3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one

Cat. No.: B14349079
CAS No.: 91311-58-9
M. Wt: 302.3 g/mol
InChI Key: LFFQVKPYHSHEKB-UHFFFAOYSA-N
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Description

3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy and diphenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of Hydroxy and Diphenyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the diphenyl groups can be added through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and diphenyl groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diphenyl-2-benzofuran-1(3H)-one: Lacks the hydroxy group.

    3-Hydroxy-2-benzofuran-1(3H)-one: Lacks the diphenyl groups.

    4-Phenyl-2-benzofuran-1(3H)-one: Has only one phenyl group.

Uniqueness

3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one is unique due to the presence of both hydroxy and diphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

91311-58-9

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-4,7-diphenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H14O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,19,21H

InChI Key

LFFQVKPYHSHEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C=C2)C4=CC=CC=C4)O

Origin of Product

United States

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